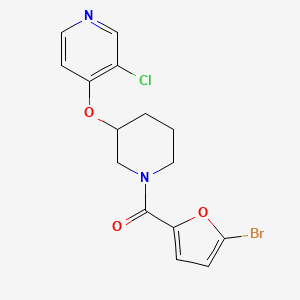![molecular formula C10H13N3O4 B2468992 Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate CAS No. 339101-21-2](/img/structure/B2468992.png)
Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate” is a chemical compound with the molecular formula C10H13N3O4 . It has a molecular weight of 239.231 . The compound is available from suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)CCCNc1ncccc1N+=O . This notation provides a way to represent the structure using ASCII strings .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 239.231 . The solubility of this compound in DMSO is unknown .Wissenschaftliche Forschungsanwendungen
1. Oxidative Amination of 3-Nitropyridines
The oxidative amination of 3-nitropyridines, which relates to the chemical structure of Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate, involves reacting 3-nitropyridine with various amines. This process results in the substitution in the para position to the nitro group with high regioselectivity. This method has been applied to produce compounds like 2-amino-5-nitropyridine and its derivatives with significant yields (Bakke & Svensen, 2001).
2. Crystal and Molecular Structures Studies
Studies on the molecular and crystal structures of nitroderivatives of pyridines have been conducted. These investigations include vibrational studies and quantum chemical calculations, providing insights into the molecular behavior and interaction potentials of such compounds. This research is crucial in understanding the chemical and physical properties of nitropyridine derivatives (Bryndal et al., 2012).
3. Biotransformation Studies
Biotransformation of pyridine derivatives, including compounds structurally related to this compound, has been explored. Microbial transformation processes yield various products, revealing potential applications in synthesizing novel compounds and studying microbial interactions with pyridine derivatives (Tully et al., 2012).
4. Charge-Transfer Mediated Proton Transfer Studies
Research on charge-transfer mediated proton transfer in pyridine N-oxides offers insights into the excited-state dynamics of these molecules. Such studies are crucial for understanding the photophysical properties of nitropyridine derivatives and their potential applications in fields like photochemistry (Poór et al., 2006).
5. Synthesis of Novel Compounds
Synthetic approaches to novel compounds using nitropyridine derivatives have been explored. These include the synthesis of various pyridine-based compounds, demonstrating the versatility of nitropyridines in organic synthesis and the potential for developing new pharmaceutical agents or chemical intermediates (Chenhon et al., 2015).
Eigenschaften
IUPAC Name |
methyl 4-[(3-nitropyridin-2-yl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-17-9(14)5-3-7-12-10-8(13(15)16)4-2-6-11-10/h2,4,6H,3,5,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJANZWQINAFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2468913.png)


![(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2468918.png)

![2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2468920.png)
![1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(pyrrolidine-1-carbonyl)piperidine](/img/structure/B2468922.png)

![5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2468924.png)



